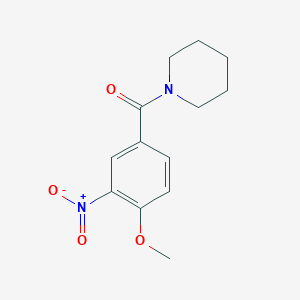
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole are dependent on its specific application. In general, this compound has been found to exhibit cytotoxicity towards cancer cells, inhibit the growth of bacteria and fungi, and modulate neurotransmitter activity in the brain. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antimicrobial, antifungal, and antiviral activities, making it a useful tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity towards healthy cells and tissues. Careful dosing and testing are necessary to ensure that the compound does not cause harm to the experimental subjects.
Future Directions
There are several future directions for the research of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthio-4-phenyl-5-(3-nitrophenyl)-1,2,4-triazole with an appropriate reagent. Other methods include the reaction of 3-methylthio-4-phenyl-5-bromo-1,2,4-triazole with 3-nitrobenzaldehyde in the presence of a base, or the reaction of 3-methylthio-4-phenyl-5-aminouracil with 3-nitrobenzaldehyde in the presence of a catalyst.
Scientific Research Applications
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. This compound has also shown potential for use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-16-14(18(15)12-7-3-2-4-8-12)11-6-5-9-13(10-11)19(20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDXXOIJZJINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
